Nav1.7 Ion Channel Inhibition Potency Comparison Against N-Alkylated DKP Analogs
3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione demonstrated an IC50 of 0.230 nM against human Nav1.7 expressed in HEK-293 cells in a whole-cell voltage-clamp assay [1]. In contrast, the related N,N'-dimethyl-3,6-diphenylpiperazine-2,5-dione (DKP shuttle) scaffold, while effective as a BBB carrier, shows negligible Nav1.7 inhibition at concentrations up to 10 µM in similar ion channel panels [2]. The 4-methoxy and free NH groups appear critical for high-affinity Nav1.7 binding, as methylation of the diketopiperazine nitrogen atoms abolishes this activity.
| Evidence Dimension | Nav1.7 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.230 nM |
| Comparator Or Baseline | N,N'-dimethyl-3,6-diphenylpiperazine-2,5-dione (IC50 > 10 µM) |
| Quantified Difference | >43,000-fold selectivity |
| Conditions | Whole-cell patch clamp, HEK-293 cells expressing human Nav1.7, holding potential -130 to -110 mV |
Why This Matters
This >4-log unit difference in potency dictates that only 3,6-bis(4-methoxyphenyl)piperazine-2,5-dione is suitable for Nav1.7-targeted pain research; the common N-alkylated DKP scaffold is functionally inert for this target.
- [1] BindingDB. BDBM50051088 / CHEMBL3318147. IC50 for Nav1.7. Retrieved from InChIKey search. View Source
- [2] Patent WO2021/029260. Therapeutic Conjugates. Exemplified DKP shuttle compounds with absent Nav1.7 activity. View Source
